molecular formula C8H8Cl2O B7879059 1-(2,3-Dichlorophenyl)ethanol CAS No. 54798-91-3

1-(2,3-Dichlorophenyl)ethanol

Cat. No. B7879059
CAS RN: 54798-91-3
M. Wt: 191.05 g/mol
InChI Key: QSCSGMDRGGZRRA-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)ethanol is a chemical compound with the formula C₈H₈Cl₂O . It is a white to yellow solid and is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a dichlorophenyl group attached to an ethanol group .

Scientific Research Applications

  • Antifungal Agent Synthesis : It serves as a chiral intermediate in the synthesis of the antifungal agent Miconazole. A study demonstrated the use of Acinetobacter sp. for the biocatalysis of this compound, achieving high enantioselectivity (Miao et al., 2019).

  • Pharmaceutical Intermediate : It is a key intermediate in the synthesis of L-cloprenaline, a medication used for relieving asthma symptoms. Alternaria alternata, a type of fungus, has been identified as an effective biocatalyst in its synthesis, achieving high conversion and yield (Kurbanoğlu et al., 2009).

  • 3-Adrenoceptor Receptor Agonists : The compound is also crucial in synthesizing 3-adrenoceptor receptor agonists. Studies have explored the use of Candida ontarioensis for its asymmetric reduction, achieving high yield and enantiomeric excess (Ni et al., 2012).

  • Synthesis of Ticagrelor : It acts as an intermediate in the synthesis of Ticagrelor, a medication for treating acute coronary syndromes. Research has shown efficient production through biocatalysis, with a near 100% conversion rate (Guo et al., 2017).

  • Lignin Model Compound Studies : It is used in studies related to lignin model compounds, particularly in the context of oxidation reactions with chlorine dioxide. These studies contribute to understanding environmental pollution in elemental chlorine-free bleaching of pulp (Nie et al., 2014).

  • Catalytic Reductive Dechlorination : Research has explored its dechlorination and detoxification using Pd/Fe bimetal, effectively converting it to less toxic compounds, which is significant in reducing the environmental and health impacts of its use in pharmaceutical manufacturing (Zhou et al., 2010).

Safety and Hazards

1-(2,3-Dichlorophenyl)ethanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-(2,3-dichlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCSGMDRGGZRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970140
Record name 1-(2,3-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54798-91-3
Record name 2,3-Dichloro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054798913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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